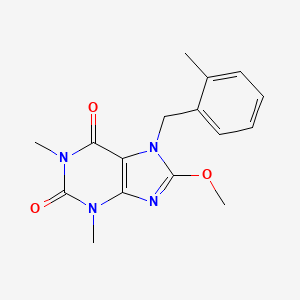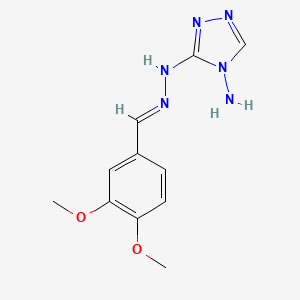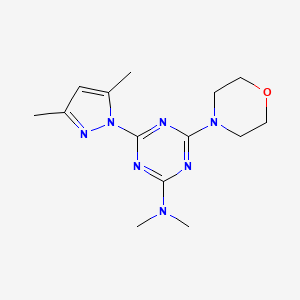![molecular formula C12H15NO4 B5816459 5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B5816459.png)
5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid, commonly known as mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a member of the anthranilic acid derivatives family and is structurally similar to other NSAIDs such as aspirin and ibuprofen. Mefenamic acid is known to have both analgesic and antipyretic properties and is commonly used for the treatment of menstrual cramps, arthritis, and other inflammatory conditions.
Wirkmechanismus
Mefenamic acid works by inhibiting the production of prostaglandins, which are responsible for the pain and inflammation associated with various disease conditions. It does this by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, mefenamic acid reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects:
Mefenamic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are responsible for the pain and inflammation associated with various disease conditions. It has also been shown to have analgesic and antipyretic properties, making it a useful drug for the treatment of pain and fever. Mefenamic acid has also been shown to have antiplatelet properties, which can reduce the risk of blood clots.
Vorteile Und Einschränkungen Für Laborexperimente
Mefenamic acid has several advantages for use in lab experiments. It is a widely available drug that is relatively inexpensive and easy to obtain. It has also been extensively studied for its therapeutic potential, making it a useful drug for studying the mechanisms of pain and inflammation. However, there are also limitations to the use of mefenamic acid in lab experiments. It can have variable effects depending on the dose and duration of treatment, and it can also have off-target effects that can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of mefenamic acid. One potential direction is the development of new formulations of mefenamic acid that can improve its pharmacokinetic properties and reduce its side effects. Another direction is the study of mefenamic acid in combination with other drugs, to determine if it can enhance their therapeutic effects. Additionally, further studies are needed to determine the mechanisms of action of mefenamic acid in various disease conditions, and to identify new targets for drug development.
Synthesemethoden
Mefenamic acid can be synthesized through several methods, including the reaction of 2,3-dimethyl aniline with chloroacetyl chloride to form 2,3-dimethyl-N-(chloroacetyl)aniline, which is then reacted with 5-hydroxyanthranilic acid to form mefenamic acid. Other methods include the reaction of 2,3-dimethyl aniline with ethyl chloroformate to form 2,3-dimethyl-N-ethoxycarbonyl aniline, which is then reacted with 5-hydroxyanthranilic acid to form mefenamic acid.
Wissenschaftliche Forschungsanwendungen
Mefenamic acid has been extensively studied for its therapeutic potential in various disease conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a useful drug for the treatment of pain and inflammation. It has been used in the treatment of menstrual cramps, arthritis, and other inflammatory conditions. Mefenamic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
5-hydroxy-2-(3-methylbutanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-7(2)5-11(15)13-10-4-3-8(14)6-9(10)12(16)17/h3-4,6-7,14H,5H2,1-2H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLBEPZOOKEWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[benzyl(methyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5816380.png)


![4-ethoxy-2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5816394.png)


![N-(2-thienylmethylene)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5816421.png)
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5816424.png)

![N-[4-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B5816429.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5816446.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline](/img/structure/B5816456.png)

